Stagonolide D

Description

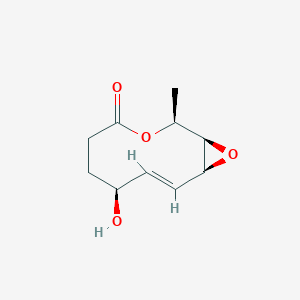

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(1R,2S,7S,8E,10S)-7-hydroxy-2-methyl-3,11-dioxabicyclo[8.1.0]undec-8-en-4-one |

InChI |

InChI=1S/C10H14O4/c1-6-10-8(14-10)4-2-7(11)3-5-9(12)13-6/h2,4,6-8,10-11H,3,5H2,1H3/b4-2+/t6-,7+,8-,10+/m0/s1 |

InChI Key |

HKOAILQLQLJCFO-SUZODHPKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H](O2)/C=C/[C@H](CCC(=O)O1)O |

Canonical SMILES |

CC1C2C(O2)C=CC(CCC(=O)O1)O |

Synonyms |

stagonolide D |

Origin of Product |

United States |

Discovery and Contextualization Within Natural Product Chemistry Research

Identification of Fungal Origin: Stagonospora cirsii as a Producer Organism

Stagonolide (B1260407) D is a natural product synthesized by the fungus Stagonospora cirsii. researchgate.netnih.gov This fungal species, an Ascomycota, was originally isolated from the leaves of Canada thistle (Cirsium arvense), a perennial noxious weed. researchgate.netnih.govnih.gov Researchers investigating potential mycoherbicides—fungi-based herbicides—identified S. cirsii as a promising candidate due to its pathogenic effects on this invasive plant. researchgate.netnih.gov

Subsequent studies of the metabolites produced by S. cirsii in both liquid and solid cultures revealed a rich array of phytotoxic compounds. researchgate.netnih.gov Among these were a series of related macrolides, collectively named the stagonolides. Stagonolide D is one of several such compounds isolated from this fungal source, which also produces other related molecules like stagonolides A, B, C, E, F, G, H, I, and modiolide A. researchgate.netnih.gov The production of these compounds, which exhibit properties like antibacterial, antifungal, and phytotoxic activities, underscores the metabolic potential of S. cirsii. researchgate.net

Classification within the Nonenolide and Decanolide Natural Product Families

This compound is classified as a member of the nonenolide and decanolide families of natural products. researchgate.netresearchgate.net These terms are often used interchangeably and refer to a large class of secondary metabolites characterized by a ten-membered macrolide (lactone) ring structure. researchgate.netresearchgate.net

The nonenolide/decanolide family is known for its significant chemical diversity and broad spectrum of biological activities. researchgate.net Members of this family have been shown to possess cytotoxic, phytotoxic, antimalarial, antifungal, and antibacterial properties. researchgate.netresearchgate.net The intriguing ten-membered ring structure has made these compounds attractive targets for both natural product chemists and synthetic chemists. researchgate.net

Table 1: Classification of this compound

| Category | Description |

|---|---|

| Chemical Class | Macrolide |

| Sub-Class | Nonenolide / Decanolide |

| Defining Feature | Ten-membered lactone ring |

| Producing Organism | Fungus (Stagonospora cirsii) |

Historical Overview of Initial Isolation and Proposed Structural Hypotheses

The initial research into the chemical constituents of Stagonospora cirsii led to the isolation of several stagonolides. researchgate.netnih.gov Due to their presence in minute quantities, the complete structural elucidation of each compound presented a significant challenge. researchgate.net For this compound, initial analysis of its spectral data led to a "proposed structure." researchgate.net This initial hypothesis about its chemical architecture was based on the available spectroscopic evidence at the time. researchgate.net

The term "proposed" is critical in this context, as it signifies that while a structure was put forward based on spectral data, it had not yet been unequivocally confirmed through total synthesis. researchgate.net It is a common practice in natural product chemistry to propose a structure and then later confirm or revise it through chemical synthesis.

In the case of this compound, subsequent efforts in total synthesis revealed that the initially proposed structure was incorrect. nih.gov The process of synthesizing the putative (proposed) structure and comparing its properties to the natural product is a rigorous method for structural verification. nih.gov Through the total synthesis of the proposed molecule and its optical antipode, researchers were able to establish the correct relative and absolute configuration of this compound, leading to a structural revision. nih.gov This journey from isolation and initial hypothesis to synthetic verification and revision is a hallmark of the field of natural product chemistry. researchgate.netnih.gov

Table 2: Timeline of this compound Structural Determination

| Year | Event | Significance |

|---|---|---|

| 2012 | Total synthesis and structural revision of this compound published. nih.gov | Confirmed the absolute and relative configuration, correcting the initially proposed structure. nih.gov |

Advanced Structural Elucidation and Stereochemical Revision Research

Methodologies Employed for Initial Structural Assignments

The initial efforts to determine the structure of Stagonolide (B1260407) D, isolated from the fungus Stagonospora cirsii, relied on standard and powerful analytical techniques routinely used for the characterization of new natural products. researchgate.netacs.orgacs.org

The primary tools used for the initial structural elucidation of Stagonolide D were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netresearchgate.net Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESIMS), provided the molecular formula for the compound. researchgate.net

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments were employed to piece together the carbon skeleton and the connectivity of the atoms. acs.org These techniques allowed researchers to identify the key functional groups present in this compound, such as the ten-membered lactone ring, an epoxide, and a hydroxyl group, leading to a proposed planar structure.

| Structural Feature | Spectroscopic Evidence |

| Molecular Formula | Determined by High-Resolution Mass Spectrometry (HRMS). |

| Lactone Ring | Inferred from characteristic carbonyl signals in ¹³C NMR and ester linkages observed in HMBC correlations. |

| Double Bond | Presence and geometry suggested by vinyl proton signals in the ¹H NMR spectrum. |

| Hydroxyl & Epoxide Groups | Inferred from chemical shifts in ¹H and ¹³C NMR and confirmed with HMBC and COSY correlations. |

Challenges in Defining Absolute and Relative Stereochemistry

While spectroscopic methods are excellent for determining the planar structure of a molecule, assigning the precise spatial arrangement of atoms (stereochemistry) can be fraught with difficulty, especially for flexible macrocyclic structures like ten-membered lactones. researchgate.netbeilstein-journals.org

The initial structural assignment of this compound ultimately proved to be incorrect due to inherent ambiguities in the interpretation of the available spectroscopic data. researchgate.net For complex molecules, it is possible for multiple diastereomers (stereoisomers that are not mirror images) to exhibit very similar NMR spectra. The subtle differences in the spatial orientation of substituents on the flexible ten-membered ring did not provide enough clear-cut evidence from the NMR data (such as NOE correlations) to definitively establish the relative configuration of all chiral centers. researchgate.netresearchgate.net This ambiguity meant that while a plausible structure was proposed, other stereochemical arrangements remained a possibility based on the spectral data alone. researchgate.net The structural assignment of such lactones often remains incomplete or is frequently erroneous, with most errors relating to the absolute configuration. researchgate.netcolab.ws

Research Approaches for Structural Revision and Configuration Establishment

The definitive resolution of this compound's structure highlights the crucial role of total synthesis in modern natural product chemistry. When spectroscopic data is ambiguous, synthesis provides an unequivocal method to either confirm or refute a proposed structure. beilstein-journals.orgvulcanchem.com

To resolve the structural uncertainty, researchers undertook the total synthesis of the initially proposed, or "putative," structure of this compound. acs.orgnih.govlongdom.org The synthetic strategy involved key steps such as asymmetric epoxidation and ring-closing metathesis (RCM) to construct the complex macrocycle. acs.orglongdom.org

Upon completion of the synthesis, the spectroscopic data (¹H and ¹³C NMR) of the synthetic compound was compared to that of the natural this compound. The data did not match, proving that the initially proposed structure was incorrect.

The researchers then hypothesized that the error lay in the assigned stereochemistry. To test this, they synthesized the optical antipode (the enantiomer) of the initially proposed structure. acs.orgacs.org The spectroscopic data of this newly synthesized enantiomer was found to be identical to that reported for the natural product. This powerful approach not only corrected the proposed relative configuration but also simultaneously established the true absolute configuration of this compound as (4S,7R,8R,9S). acs.org This work represents a classic case where total synthesis was essential for the structural revision of a natural product. vulcanchem.comncl.res.in

| Structure Comparison | Proposed Structure | Revised (Correct) Structure |

| Stereochemical Configuration | Incorrectly assigned | (4S,7R,8R,9S) |

| Verification Method | Synthesis did not match natural product data. | Synthesis of optical antipode matched natural product data. acs.orgnih.gov |

Chemical Synthesis Methodologies for Stagonolide D

Total Synthesis Strategies

The overarching strategies for constructing Stagonolide (B1260407) D have focused on achieving high levels of stereocontrol and efficiency. These approaches often begin from readily available chiral starting materials and employ key transformations to build the carbon skeleton and install the necessary functional groups with precise stereochemistry.

Stereoselective synthesis, which controls the formation of stereoisomers, has been central to the successful construction of Stagonolide D. One notable approach achieved the stereoselective total synthesis of the proposed structure of this compound starting from the inexpensive and readily available D-mannitol. researchgate.netlongdom.orglongdom.org In this strategy, D-mannitol served as the precursor for both the olefinic alcohol and the olefinic acid fragments required for the final molecule. researchgate.netlongdom.org This synthesis established the relative and absolute configuration of the molecule by ultimately accomplishing the total synthesis of the putative structure and its optical antipode. acs.orgnih.govacs.org The successful synthesis not only confirmed the structure but also led to a revision of the originally proposed relative and absolute configurations of natural this compound. acs.orgacs.org

Asymmetric synthesis, which focuses on the selective synthesis of a single enantiomer, has been critical in producing this compound in its naturally occurring form. The first asymmetric synthesis of this compound was reported utilizing a divergent approach. researchgate.netoup.comoup.com This synthesis employed key reactions such as Sharpless asymmetric epoxidation (SAE) and a cis-selective Horner-Wadsworth-Emmons (HWE) olefination. oup.comoup.com Another approach utilized (S)-ethyl lactate (B86563), a common chiral pool starting material, to construct key fragments of the molecule. oup.comoup.com These protocols are designed to create the specific stereocenters of this compound with high fidelity, avoiding the formation of unwanted stereoisomers.

Both convergent and divergent strategies have been applied to the synthesis of this compound. A divergent synthesis begins with a common intermediate that is converted into multiple different target molecules. rsc.org The first asymmetric synthesis of this compound followed a divergent approach, where key building blocks could potentially be used to synthesize related macrolides. researchgate.netoup.comoup.com

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together near the end of the synthesis. google.com One total synthesis adopted a convergent strategy where two main fragments, an alcohol and a carboxylic acid, were prepared separately and then joined. acs.org For instance, the coupling of an acid fragment with an alcohol fragment was achieved using the Yamaguchi reagent to create the precursor for the final ring-closing metathesis step. acs.org This approach is often more efficient for complex molecules as it allows for the separate optimization of reaction pathways for different parts of the molecule.

| Synthesis Strategy | Description | Starting Material Example | Key Feature |

| Stereoselective | Controls the stereochemical outcome of the reaction. | D-Mannitol researchgate.netlongdom.org | Used to prepare both key fragments from a single chiral source. researchgate.netlongdom.org |

| Asymmetric | Selectively produces one enantiomer over the other. | (S)-ethyl lactate oup.comoup.com | Employs chiral reagents/catalysts to induce asymmetry. oup.comoup.com |

| Convergent | Joins separately synthesized fragments late in the synthesis. | Acid (S)-11 and Alcohol 12 acs.org | Increases overall efficiency by creating key fragments independently. acs.org |

| Divergent | A common precursor is used to create a range of related structures. | Intermediate from (S)-ethyl lactate oup.comoup.com | Allows for the synthesis of multiple analogues from one pathway. researchgate.netoup.com |

Key Synthetic Transformations and Reaction Sequences

The construction of this compound relies on a set of powerful and reliable chemical reactions. These transformations are essential for forming the characteristic ten-membered lactone ring and for installing the chiral epoxide and hydroxyl groups with the correct orientation.

Ring-closing metathesis (RCM) is a cornerstone of nearly all total syntheses of this compound. acs.orgacs.org This powerful carbon-carbon bond-forming reaction is ideally suited for the formation of the medium-sized macrolactone ring present in the molecule. researchgate.net In these syntheses, a linear diene precursor is treated with a ruthenium catalyst, most commonly Grubbs' second-generation catalyst, to cyclize and form the ten-membered ring. longdom.orgacs.orgoup.comoup.com The RCM reaction proved to be a facile method for constructing the 2E-ene-1,4-cis-disubstituted nonenolide system of this compound. acs.orgacs.org The diene precursor for the RCM reaction is typically assembled via an esterification reaction, coupling the two major fragments of the molecule. longdom.org

The installation of the epoxide ring with the correct stereochemistry is a critical challenge in the synthesis of this compound. The Sharpless Asymmetric Epoxidation (SAE) has been widely and successfully employed for this purpose. researchgate.netlongdom.orgresearchgate.netoup.comoup.com This reaction uses a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP) to convert an allylic alcohol into an epoxide with high enantioselectivity. researchgate.netlongdom.org In one synthetic route, a Z-allylic alcohol was used as the substrate for the SAE to construct the required epoxy alcohol fragment. oup.com An alternative strategy involved forming the macrolide ring first, followed by selective protecting group manipulations and a final step where deprotection of a silyl (B83357) ether triggered the displacement of an adjacent mesylate group to form the epoxide ring. acs.orgnih.govacs.orgacs.org

| Reaction | Reagents/Catalyst | Purpose in this compound Synthesis |

| Ring-Closing Metathesis (RCM) | Grubbs' Second Generation Catalyst longdom.orgoup.com | Formation of the ten-membered macrolactone ring from a diene precursor. researchgate.netacs.org |

| Sharpless Asymmetric Epoxidation (SAE) | Ti(O-i-Pr)₄, (+)-DIPT, TBHP researchgate.netlongdom.org | Stereoselective formation of the chiral epoxide ring from an allylic alcohol. oup.comoup.com |

| Horner-Wadsworth-Emmons (HWE) Olefination | Ando method phosphonate (B1237965) oup.comoup.com | cis-selective formation of a double bond to create a key Z-allylic alcohol intermediate. oup.comoup.com |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP acs.org | Coupling of the acid and alcohol fragments to form the RCM precursor. acs.org |

Olefinic Alcohol and Acid Fragment Synthesis (e.g., from D-Mannitol)

A notable strategy for synthesizing this compound involves creating two key building blocks: an olefinic alcohol and an olefinic acid. researchgate.netlongdom.org A common and inexpensive starting material for both of these fragments is D-mannitol. researchgate.netlongdom.orgresearchgate.net This approach is favored for its efficiency and the use of a readily available chiral precursor. longdom.orgresearchgate.net

The synthesis of the olefinic alcohol fragment begins with converting D-mannitol into an olefin. longdom.org This intermediate then undergoes a series of reactions, including protection of a primary hydroxyl group, to yield a pivotal product. longdom.org Further steps, such as Sharpless asymmetric epoxidation and Wittig olefination, are employed to construct the desired olefinic alcohol. longdom.org

Similarly, the olefinic acid fragment is also prepared from D-mannitol. researchgate.netlongdom.org The process involves converting D-mannitol into a diol, followed by the protection of both hydroxyl groups. longdom.org Selective oxidation and subsequent Wittig olefination lead to an olefinic compound which is then hydrolyzed to produce the target olefinic acid. longdom.org

Horner–Wadsworth–Emmons Olefination and Related Reactions

The Horner–Wadsworth–Emmons (HWE) reaction is a crucial tool in the synthesis of this compound for forming carbon-carbon double bonds with high stereoselectivity, typically favoring the E-alkene. oup.comwikipedia.org This reaction utilizes a stabilized phosphonate carbanion which reacts with an aldehyde or ketone. wikipedia.orgnih.gov In the context of this compound synthesis, a cis-selective variation of the HWE reaction, known as the Ando method, has been successfully employed. oup.comresearchgate.net This specific modification allows for the controlled formation of Z-alkenes, which can be a critical feature in the complex architecture of natural products. wikipedia.org

Macrolactonization Techniques for Ring Closure

The final and often most challenging step in the synthesis of this compound and other macrolides is the ring closure, or macrolactonization. vulcanchem.com This reaction forms the large lactone (cyclic ester) ring that characterizes these molecules. Several methods exist for this purpose, including the Yamaguchi, Steglich, Mukaiyama, and Shiina macrolactonization techniques. vulcanchem.com

In the synthesis of this compound, the two previously synthesized fragments, the olefinic alcohol and the olefinic acid, are first joined together through an esterification reaction, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). longdom.org The resulting linear molecule, a diene, is then subjected to a ring-closing metathesis (RCM) reaction using a Grubbs' second-generation catalyst. longdom.orgoup.com This powerful reaction forms the ten-membered ring of the nonenolide. longdom.org

However, direct macrolactonization of the seco-acid (the open-chain precursor) can be difficult. For instance, in the synthesis of the related Stagonolide E, standard macrolactonization conditions initially failed. vulcanchem.com Success was achieved using modified Yamaguchi conditions with increased reagent concentrations, higher dilution, and elevated temperatures, suggesting that the formation of these ten-membered rings can be challenging due to ring strain. vulcanchem.comd-nb.info

| Ring Closure Method | Key Reagents/Catalyst | Application in Stagonolide Synthesis |

| Ring-Closing Metathesis (RCM) | Grubbs' second-generation catalyst | Formation of the ten-membered ring in this compound synthesis. longdom.orgoup.com |

| Yamaguchi Esterification/Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Used for coupling fragments and subsequent ring closure in the synthesis of related stagonolides like Stagonolide G. researchgate.netthieme-connect.com |

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine | Used to couple the olefinic alcohol and acid fragments prior to RCM in this compound synthesis. longdom.org |

Strategic Significance of Synthetic Efforts

The total synthesis of natural products like this compound is not merely an academic exercise; it holds significant strategic importance for several reasons.

Validation of Natural Product Structures and Stereochemistry

One of the primary goals of total synthesis is to confirm the proposed structure and stereochemistry of a newly isolated natural product. acs.orgmdpi.com The initial characterization of a natural product is based on spectroscopic data, which can sometimes lead to ambiguous or incorrect structural assignments. longdom.org By synthesizing the proposed structure in the laboratory, chemists can compare the spectroscopic data of the synthetic compound with that of the natural one. acs.org

In the case of this compound, the total synthesis of the initially proposed structure was completed. acs.orgnih.gov Furthermore, by synthesizing its optical antipode (mirror image), researchers were able to definitively establish the relative and absolute configuration of the natural product. acs.orgacs.org This process of structural revision and confirmation through synthesis is a critical aspect of natural product chemistry. nih.govresearchgate.net

Enabling Access to Sufficient Material for Comprehensive Research

Natural products are often isolated from their biological sources in very small quantities. researchgate.netresearchgate.netlookchem.com This scarcity severely limits the ability to conduct thorough biological and pharmacological investigations. researchgate.netresearchgate.net Total synthesis provides a reliable and often more efficient route to obtain larger quantities of the desired compound. researchgate.netlongdom.org

Access to synthetic this compound and its analogues allows for comprehensive studies of their biological activities, such as their phytotoxic, antibacterial, and antifungal properties. researchgate.netresearchgate.netlookchem.com This is crucial for exploring their potential as leads for new drugs or agrochemicals. openaccessjournals.comsyrris.jpmdpi.com The ability to produce related molecules also facilitates structure-activity relationship (SAR) studies, which aim to understand how specific structural features contribute to biological activity. researchgate.net

Development of Novel Synthetic Methodologies

The pursuit of complex natural product synthesis often drives the development of new and innovative chemical reactions and strategies. openaccessjournals.comsyrris.jp The challenges encountered in assembling intricate molecular architectures like that of this compound push chemists to devise more efficient, selective, and robust synthetic methods. researchgate.netlongdom.org

For instance, the synthesis of this compound has utilized and helped to refine key reactions like asymmetric epoxidation and ring-closing metathesis. researchgate.netlongdom.org The difficulties faced during the macrolactonization step for related compounds have led to the optimization of existing methods, such as the Yamaguchi protocol, providing valuable insights for the synthesis of other strained macrocycles. vulcanchem.com These methodological advancements expand the toolkit of synthetic organic chemistry and can be applied to the synthesis of a wide range of other important molecules. syrris.jp

Investigation of Bioactivity Spectrum and Structure Activity Relationships Sar in Research

Methodological Approaches for Bioactivity Assessment in Academic Research

The evaluation of Stagonolide (B1260407) D's biological activity has been carried out using standard and well-established methodologies in natural product research, primarily focused on screening for phytotoxicity.

In vitro bioassays are a cornerstone for the initial screening of natural compounds. preprints.org For nonenolides, these assays can include testing against specific enzymes or cell lines to determine a compound's mode of action or general cytotoxicity. nih.govmdpi.com While Stagonolide D was purified as part of research programs that utilize such screening methods, specific results from in vitro bioassays focused on this particular compound are not detailed in the available literature, which has concentrated on its lack of activity in plant-based tests.

The most definitive information regarding this compound's bioactivity comes from plant-based bioassays. The leaf puncture assay is a common and direct method used to assess the phytotoxicity of fungal metabolites. mdpi.com In this test, a solution of the compound is applied to a small, punctured wound on a leaf disc of a target plant. researchgate.netunina.it The development and size of necrotic lesions around the puncture site are measured over time to quantify toxicity. mdpi.com

Research has explicitly shown that when this compound was tested at a concentration of 1 mg/mL using the leaf disk puncture assay on Cirsium arvense and Sonchus arvensis, it did not cause any toxic effects. researchgate.netunina.it Other assays, such as seedling root growth inhibition, are also commonly used to evaluate phytotoxins. nih.govmdpi.com While these methods have been employed extensively for other stagonolides, the reported inactivity of this compound in leaf puncture assays appears to have precluded its extensive testing in other plant-based systems.

Analysis of Structural Features Governing Research-Relevant Bioactivities

The bioactivity of this compound and its analogues within the ten-membered lactone (TML) family is intricately linked to specific structural motifs. Structure-activity relationship (SAR) studies reveal that the presence, position, and stereochemistry of functional groups, as well as the conformation of the macrolide ring, are critical determinants of their biological profiles, particularly their phytotoxicity.

Influence of Functional Groups and Stereochemistry on Bioactivity Profiles

The biological activity of nonenolides is highly dependent on their chemical structure, including the nature of substituents and their stereochemical arrangement. researchgate.net Research into the stagonolide family has illuminated several key structural features that govern their bioactivity.

A prominent factor is the oxidation state at the C-7 position. The presence of a carbonyl group at C-7 is a structural feature strongly associated with broad and non-selective toxicity. nih.govrsc.org For example, Stagonolide A, which possesses a C-7 ketone, exhibits high phytotoxicity but also general cytotoxicity against various cell lines, leading to its consideration as a potential mycotoxin. researchgate.netmdpi.com In contrast, stagonolides with a hydroxyl group at C-7 tend to show more selective activity or reduced toxicity. nih.govrsc.org

The stereochemistry at this C-7 position is also crucial. Studies have shown that compounds with a 7S configuration are generally more phytotoxic than their 7R diastereomers. nih.govrsc.org This suggests that the spatial orientation of the hydroxyl group plays a significant role in the interaction with biological targets.

Further influencing bioactivity is the nature of the alkyl substituent at the C-9 position. For instance, replacing the C-9 propyl group, typical for many potent stagonolides, with a smaller methyl group has been shown to result in a loss of phytotoxicity. acs.org Conversely, the stereochemistry of the C-9 propyl chain appears to be less critical for the activity of C-7 oxidized nonenolides. nih.govrsc.org Other modifications, such as acetylation of hydroxyl groups, can have variable effects. Acetylation of the C-8 hydroxyl group in Stagonolide A, for example, leads to a decrease in its broad biological activity. nih.gov

The region between C-2 and C-4 of the nonenolide ring is also important, as modifications in this area have been observed to cause a decrease or complete loss of phytotoxic effects. acs.org

Role of the Epoxide Ring and Other Substituents

This compound is distinguished by the presence of an epoxide ring. Epoxides are three-membered cyclic ethers known for their reactivity, which stems from significant ring strain. nih.gov This inherent reactivity allows them to undergo ring-opening reactions when attacked by nucleophiles, a common mechanism for interaction with biological macromolecules like proteins and enzymes. figshare.com

While direct bioactivity data for this compound is limited, SAR studies on closely related compounds provide strong evidence for the epoxide's functional importance. A 2024 study investigated a series of C-9 methyl-substituted TMLs, including this compound, Stagonolide E, and Curvulide A. Curvulide A, which also contains an epoxide ring (at the C-4/C-5 positions), demonstrated notable phytotoxicity. In contrast, the structurally similar Stagonolide E, which lacks the epoxide, was found to be inactive. researchgate.net This strongly suggests that the epoxide moiety is a key pharmacophore responsible for the phytotoxic activity observed in these molecules. researchgate.net The formation of the epoxide is a critical step in the total synthesis of this compound, underscoring its importance to the compound's final architecture.

Comparative SAR Studies within the Stagonolide and Nonenolide Families

Comparing the structures and reported bioactivities of this compound with other members of the stagonolide and broader decanolide families provides valuable insights into the fine-tuning of their biological effects. These comparisons highlight how subtle changes in oxidation, stereochemistry, and the presence of specific functional groups like epoxides can dramatically alter potency and selectivity.

Comparison with Stagonolides A, E, H, K, L, and Other Decanolides

The stagonolides, primarily isolated from the fungus Stagonospora cirsii, offer a rich platform for SAR studies. nih.gov Although they share a common 10-membered lactone core, their differing substituents lead to a wide spectrum of biological activities.

Stagonolide A : Characterized by a ketone at C-7, it is one of the most potent phytotoxins in the family. nih.govrsc.org However, this high activity is not selective, as it also demonstrates significant cytotoxicity against other organisms, raising concerns about it being a mycotoxin. mdpi.com Its broad toxicity is attributed to the C-7 carbonyl group. nih.govrsc.org

Stagonolide E : This analogue, which lacks an epoxide ring, has been reported to be inactive in phytotoxicity assays. researchgate.net Its structural similarity to the active epoxide-containing compounds like Curvulide A and this compound underscores the critical role of the epoxide ring for this specific bioactivity.

Stagonolide H : Noted for its potent and selective phytotoxic activity. In one study, it was the only compound among several tested stagonolides (G, I, and modiolide A) to significantly inhibit the root growth of chicory seedlings.

Stagonolide K : This compound features a hydroxyl group at C-7. Research has shown that when this hydroxyl group is oxidized to a ketone, the resulting compound exhibits high phytotoxicity comparable to that of Stagonolide A. nih.govrsc.org

Stagonolide L : A more recently identified analogue isolated alongside Stagonolides D and E. Specific bioactivity data for this compound is still emerging as part of ongoing research into this class of molecules.

The table below summarizes the key structural differences and reported bioactivities for this compound and its selected analogues. The data, compiled from multiple studies, illustrates the structural basis for their diverse biological profiles.

| Compound | Key Structural Features | Reported Bioactivity Profile | Citations |

| This compound | C-9 methyl, Epoxide ring | Bioactivity implied by epoxide, but specific data is limited in comparative assays. | |

| Stagonolide A | C-9 propyl, C-7 ketone | High, non-selective phytotoxicity; Cytotoxic (Mycotoxin). | nih.govrsc.orgresearchgate.netmdpi.com |

| Stagonolide E | C-9 methyl, Lacks epoxide | Reported as inactive in phytotoxicity assays. | researchgate.net |

| Stagonolide H | C-9 propyl, Dihydroxy | Potent and selective phytotoxicity. | |

| Stagonolide K | C-9 propyl, C-7 hydroxyl | Becomes highly phytotoxic upon oxidation of C-7 hydroxyl to a ketone. | nih.govrsc.org |

| Stagonolide L | C-9 methyl, Dihydroxy | Newly isolated; bioactivity profile under investigation. |

This comparative analysis reveals that while the decanolide scaffold is a promising starting point for bioactive compounds, specific functionalities are required for potent and selective activity. The high, non-selective toxicity of Stagonolide A (C-7 ketone) contrasts with the selective phytotoxicity of Stagonolide H (dihydroxy) and the apparent inactivity of Stagonolide E (lacking an epoxide). This compound, with its epoxide ring, belongs to a structural class where this feature is strongly correlated with phytotoxicity.

Molecular Mechanism of Action Moa Research Approaches

Hypotheses on Potential Molecular Targets within Biological Systems

Initial investigations into the phytotoxicity of stagonolides suggest that their molecular targets may not be exclusive to plant-specific pathways. For instance, research on Stagonolide (B1260407) A indicates that its targets could be fundamental biomolecules and processes present in both plant and non-photosynthetic organisms. researchgate.netmdpi.com This contrasts with other phytotoxins like Herbarumin I, which is believed to have a more plant-specific target. mdpi.com

Based on the observed physiological effects of related stagonolides on sensitive plants, several hypotheses for the molecular targets of Stagonolide D can be formulated:

Interference with Intracellular Trafficking: One of the primary hypotheses for Stagonolide A, a close analogue, is the disruption of vesicular traffic between the endoplasmic reticulum and the Golgi apparatus. nih.govresearchgate.net This mode of action is similar to the well-known macrolide Brefeldin A and would explain broad-spectrum effects like the inhibition of mitosis. mdpi.comresearchgate.net

Disruption of Mitochondrial Function: Studies on Stagonolide A have shown it can cause a rapid and complete dissipation of the mitochondrial membrane potential in root cells of Arabidopsis thaliana. nih.gov This suggests that mitochondria could be a primary target, leading to a cascade of cellular damage.

Inhibition of Photosynthesis-Related Processes: Although direct inhibition of photosynthetic electron transport has not been consistently observed in short-term studies with related compounds, some preliminary research has suggested that stagonolides might target plant photosynthesis. mdpi.comnih.gov The bleaching of leaf tissue under light conditions caused by some phytotoxins points towards interference with pigment biosynthesis or protection. nih.gov

Induction of Programmed Cell Death: The observation of DNA fragmentation in root cells treated with Stagonolide A suggests the induction of programmed cell death pathways. nih.gov

Methodological Strategies for Elucidating Molecular Pathways

To investigate the hypotheses regarding this compound's MOA, a multi-pronged approach combining cellular biology, biochemistry, and comparative analysis is necessary. The limited availability of this compound means that these studies often rely on its total synthesis to obtain sufficient quantities for detailed biological evaluation. longdom.org

Cellular and Biochemical Assays in Model Organisms

A variety of assays using model organisms such as Arabidopsis thaliana (thale cress), Allium cepa (onion), and Cirsium arvense (Canada thistle) are instrumental in pinpointing the cellular processes affected by stagonolides. nih.gov

Key Assays and Their Applications:

| Assay Type | Model Organism(s) | Purpose | Potential Findings for this compound |

| Leaf Puncture Assay | Cirsium arvense, Sonchus arvensis, Arabidopsis thaliana | To assess overall phytotoxicity and observe macroscopic symptoms like necrosis and bleaching. nih.govnih.govmdpi.com | Determination of phytotoxic potency and observation of light-dependent or independent lesion formation. |

| Electrolyte Leakage Assay | Cirsium arvense, Arabidopsis thaliana | To measure the extent of cell membrane damage. mdpi.comnih.gov | Quantifying membrane integrity loss, which can be correlated with light or dark conditions to infer mechanisms. |

| Chlorophyll a Fluorescence Kinetics (OJIP test) | Cirsium arvense, Arabidopsis thaliana | To assess the efficiency of the photosynthetic apparatus, particularly Photosystem II (PSII). mdpi.com | Revealing potential inhibition of electron transport at different points in the photosynthetic chain. |

| Mitochondrial Membrane Potential Assay | Arabidopsis thaliana | To specifically evaluate the impact on mitochondrial function using potential-sensitive dyes. nih.gov | Direct evidence of mitochondrial disruption as a primary or secondary effect. |

| Cell Cycle Analysis | Allium cepa | To observe effects on mitosis and identify which phase of cell division is inhibited. nih.gov | Pinpointing interference with cytoskeletal function or the cell division machinery. |

| DNA Fragmentation Analysis | Arabidopsis thaliana | To detect the laddering pattern characteristic of programmed cell death. nih.gov | Confirmation of the induction of apoptosis-like processes in plant cells. |

Comparative Analysis with Known Phytotoxins and Macrolides

A powerful strategy for narrowing down the MOA of this compound is to compare its effects with those of compounds that have well-characterized molecular targets. This comparative approach helps to identify similarities in physiological and biochemical responses, suggesting a shared mechanism.

Compounds for Comparative Analysis:

| Compound | Known Mechanism of Action | Rationale for Comparison with this compound |

| Brefeldin A | Inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus by targeting a Sec7-type GEF protein. mdpi.com | Its structural similarity as a macrolide and its known disruptive effect on the secretory pathway provide a direct comparison for the vesicular trafficking inhibition hypothesis. mdpi.comresearchgate.net |

| Diuron | Inhibits photosynthesis by blocking electron transfer at the acceptor side of Photosystem II. mdpi.com | Used as a positive control in photosynthesis assays to differentiate specific inhibition from general cellular stress. |

| 10,11-dehydrocurvularin | In animal cells, it inhibits STAT3 and ATP–citrate lyase. In plants, it causes necrotic lesions and inhibits root growth. mdpi.comnih.gov | As another phytotoxic macrolide, its broad biological activity provides a basis for comparing the target spectrum of this compound. |

| Herbarumin I | Believed to inhibit carotenoid biosynthesis, a plant-specific pathway. mdpi.comnih.gov | Comparing the effects of this compound to this closely related but more specific toxin can help determine if this compound also has plant-specific targets. mdpi.com |

By employing these research approaches, scientists can systematically deconstruct the phytotoxic effects of this compound, moving from broad physiological observations to specific molecular interactions and thereby elucidating its mechanism of action.

Derivatization, Analog Synthesis, and Chemical Biology Research

Synthetic Strategies for the Generation of Stagonolide (B1260407) D Derivatives

The creation of Stagonolide D derivatives hinges on the adaptability of its total synthesis routes. Key strategies that allow for structural modifications include the use of different starting materials and the application of versatile chemical reactions at various stages of the synthesis.

Total synthesis approaches often rely on a convergent strategy where two main fragments are synthesized separately before being joined and cyclized. researchgate.net This modularity is inherently advantageous for creating derivatives, as either fragment can be altered to introduce new functional groups or stereochemistries in the final product.

Key reactions employed in the synthesis of the this compound core structure, which can be adapted for derivatization, include:

Ring-Closing Metathesis (RCM) : This is a powerful and widely used reaction for constructing the nine-membered macrolide ring of this compound. researchgate.netacs.orgnih.gov By synthesizing precursor dienes with varied substitutions, chemists can generate a library of analogs with different groups on the macrocycle backbone. The use of Grubbs' second-generation catalyst is common in these transformations. researchgate.net

Asymmetric Epoxidation : The epoxide ring is a key feature of this compound. Sharpless asymmetric epoxidation is frequently used to install this moiety with high stereocontrol. researchgate.netresearchgate.net Alternative epoxidation methods, such as Henbest epoxidation, have also been employed. colab.ws Varying the conditions or reagents in this step can lead to different epoxides or related structures.

Esterification/Macrolactonization : The final ring closure is often achieved through an intramolecular esterification, known as macrolactonization. The Yamaguchi esterification is a common method for this step. colab.ws Modifying the alcohol or carboxylic acid fragments before this reaction is a primary way to create derivatives. researchgate.net

Wittig Olefination : This reaction is used to construct specific carbon-carbon double bonds within the precursor fragments. researchgate.net By using different phosphonium (B103445) ylides, chemists can alter the structure of the side chains or the main backbone.

A representative retrosynthetic analysis shows that this compound can be disconnected into two key fragments: an olefinic alcohol and an olefinic acid. researchgate.net Both of these fragments have been synthesized from the chiral pool starting material D-mannitol, demonstrating how readily available precursors can be manipulated to build complex structures. researchgate.netresearchgate.net Synthetic strategies have been developed with the explicit goal of being amenable to facile analog preparation for SAR studies. researchgate.net

Purpose of Derivatization in Advanced SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. The primary purpose of synthesizing derivatives is to systematically probe the importance of different parts of the molecule. By modifying specific functional groups, altering stereochemistry, or changing the size and shape of the macrocycle, researchers can identify the key pharmacophore responsible for its effects.

While extensive SAR studies specifically on this compound are not widely published, research on closely related nonenolides provides a clear blueprint for this process. For instance, SAR studies on stagonolides A, J, and K, isolated from Stagonospora cirsii, have been conducted to evaluate their phytotoxic activity. researchgate.netmdpi.com These studies involve creating simple derivatives, such as acetates, to determine the role of hydroxyl groups in the observed biological effects. mdpi.com

The key objectives of derivatization for SAR studies include:

Identifying Essential Functional Groups : Determining which parts of the molecule are critical for activity. For example, the epoxide and hydroxyl groups on this compound are prime targets for modification to assess their roles.

Probing Stereochemical Importance : The biological activity of chiral molecules is often highly dependent on their absolute and relative stereochemistry. Synthesizing stereoisomers (epimers or enantiomers) of this compound can reveal the optimal spatial arrangement for target binding. nih.gov

Improving Potency and Selectivity : By understanding the SAR, new analogs can be designed with enhanced biological activity or greater selectivity for their target, which can also reduce off-target effects.

Modulating Physicochemical Properties : Derivatization can alter properties like solubility and stability, which are important for developing practical applications.

The table below summarizes findings from SAR studies on related stagonolides, illustrating the principles that would be applied to this compound.

| Parent Compound | Modification | Observed Effect on Phytotoxicity | Inference for SAR |

| Herbarumin I (4) | Acetylation of C8-OH to form 8-acetylherbarumin I (5) | Maintained high phytotoxicity | The C8-OH group may not be essential for activity, or the acetyl group is easily hydrolyzed. mdpi.com |

| Stagonolide J (2) | Acetylation of C7-OH and C8-OH to form bis(acetyl)stagonolide J (8) | Complete loss of phytotoxic activity | Free hydroxyl groups at C7 and/or C8 are crucial for the phytotoxicity of Stagonolide J. mdpi.com |

| Stagonolide K (3) | Oxidation of C7-OH to a carbonyl group (11) | Increased phytotoxicity compared to the parent compound | A carbonyl group at C7 is well-tolerated and may enhance activity. mdpi.com |

| Stagonolide J (2) vs. Herbarumin I (4) | Epimeric at C7 (R vs. S configuration) | The 7S-configured Herbarumin I is significantly more active than the 7R-configured Stagonolide J. mdpi.com | The stereochemistry at C7 is a critical determinant of biological activity. mdpi.com |

Table data is derived from studies on related stagonolides as a model for this compound SAR investigation.

Development of Chemical Probes and Analogs for Mechanistic Studies

Beyond defining SAR, the synthesis of analogs is the first step toward creating chemical probes. These specialized tools are designed to help elucidate the molecular mechanism of action of a bioactive compound by identifying its cellular targets and pathways. The synthesis of this compound and related molecules is sometimes undertaken with the explicit purpose of providing material for "bio-evolution" and mechanistic evaluation. researchgate.netresearchgate.net

The development of chemical probes from a natural product like this compound typically involves:

Analog Synthesis : Creating derivatives that retain biological activity but incorporate a functional group handle (e.g., an alkyne, azide, or primary amine) at a position that does not disrupt binding to the biological target. SAR studies are crucial for identifying these non-essential positions.

Tag Conjugation : Attaching a reporter tag to the functional group handle. Common tags include:

Biotin : For affinity purification of target proteins (Affinity-Based Protein Profiling).

Fluorophores : For visualizing the subcellular localization of the molecule and its targets via microscopy.

Photo-affinity Labels : Such as benzophenones or diazirines, which can be used to form a covalent bond with the target protein upon UV irradiation, enabling definitive target identification.

Synthetic strategies, especially those that are modular and convergent, are well-suited for this purpose. researchgate.net For example, a terminal alkyne could be introduced into one of the precursor fragments of this compound. After synthesis of the complete analog, this alkyne handle could be used in a "click chemistry" reaction (e.g., a copper-catalyzed or strain-promoted azide-alkyne cycloaddition) to attach a desired tag. The synthesis of various stagonolide analogs provides the necessary foundation for these advanced chemical biology investigations. researchgate.netbeilstein-journals.org

Advanced Analytical and Spectroscopic Research Methodologies

Applications of Nuclear Magnetic Resonance (NMR) for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of Stagonolide (B1260407) D. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecule's carbon-hydrogen framework.

In the total synthesis of the proposed structure of Stagonolide D, ¹H NMR spectra, typically recorded at 300 MHz in deuterated chloroform (CDCl₃), reveal key proton signals. For instance, characteristic signals for the olefinic protons can be observed, alongside multiplets for the methine and methylene protons within the macrolide ring. The coupling constants (J values) derived from these signals are crucial for determining the relative stereochemistry of adjacent protons.

¹³C NMR spectroscopy, often performed at 75 MHz, complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their chemical environment, allowing for the identification of carbonyl groups, olefinic carbons, and carbons bearing hydroxyl groups.

The comparison of NMR data from synthetically prepared this compound with that of the natural product is a critical step in confirming the correct structure. Discrepancies in these data have led to the revision of the initially proposed structure of this compound. mdpi.comhplc.eu

¹H NMR Data for Synthetic this compound Intermediate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.74-7.57 | m | 4H | Aromatic H |

| 7.51-7.34 | m | 6H | Aromatic H |

| 5.96 | m | 1H | Olefinic H |

| 5.82 | m | 1H | Olefinic H |

| 4.34 | d, J=7.0 Hz | 2H | CH₂ |

| 3.98 | m | 1H | CH |

| 1.46 | d, J=7.0 Hz | 3H | CH₃ |

| 1.05 | s | 9H | t-Butyl |

Source: Adapted from Kumar et al., 2018 nih.gov

¹³C NMR Data for Synthetic this compound Intermediate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 134.4 | Aromatic C |

| 132.6 | Aromatic C |

| 130.2 | Aromatic C |

| 130.0 | Aromatic C |

| 129.7 | Aromatic C |

| 128.6 | Aromatic C |

| 61.3 | CH₂ |

| 58.9 | CH |

| 25.5 | CH₃ |

| 24.6 | CH₃ |

| 19.5 | C(CH₃)₃ |

Source: Adapted from Kumar et al., 2018 nih.gov

Mass Spectrometry (MS) for Identification and Characterization in Research

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESIMS) and Electron Ionization Mass Spectrometry (EIMS) are commonly utilized.

ESIMS is particularly useful for determining the molecular weight of the compound by generating protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. For instance, in the synthesis of a precursor to this compound, an ESIMS peak at m/z 363 [M+Na]⁺ was observed, corresponding to the sodium adduct of the silyl-protected intermediate. nih.gov EIMS provides information about the fragmentation pattern of the molecule, which can offer clues about its structure. A molecular ion peak [M]⁺ at m/z 114 was observed for an olefinic alcohol fragment used in the synthesis of this compound. nih.gov High-resolution mass spectrometry (HRMS) can further provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy.

Chromatographic Techniques (e.g., HPLC, Column Chromatography) for Purification and Analysis

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from natural sources or synthetic reaction mixtures.

Column Chromatography is extensively used for the purification of intermediates and the final product during the total synthesis of this compound. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel. A solvent system of varying polarity is used as the mobile phase to elute the compounds from the column. The choice of solvent system is critical for achieving good separation. For example, in the purification of synthetic intermediates of this compound, column chromatography with silica gel was employed. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that is invaluable for both the analysis and purification of complex natural products like this compound. While specific HPLC parameters for this compound are not detailed in the provided search results, the general application of this technique is well-established for similar compounds. A typical setup would involve a reversed-phase column (e.g., C18) with a gradient elution system, often using a mixture of water and an organic solvent like acetonitrile or methanol as the mobile phase. Detection is commonly achieved using a UV detector or a mass spectrometer (LC-MS). Preparative HPLC can be employed for the final purification of this compound to obtain a highly pure sample for spectroscopic analysis and biological testing.

Emerging Research Perspectives and Future Directions for Stagonolide D

Stagonolide (B1260407) D as a Lead Compound for Novel Chemical Biology Tools

The inherent biological activity of the nonenolide class of compounds, including Stagonolide D, makes them attractive starting points for the development of novel chemical biology tools. researchgate.net These tools are instrumental in dissecting complex biological processes. The development of fluorescent, activity-based, and traceless proximity probes derived from the this compound scaffold could enable the identification and characterization of its molecular targets within cells. eu-openscreen.eu Such probes would be invaluable for understanding its mechanism of action and for uncovering new biological pathways. eu-openscreen.eu

Furthermore, the structural framework of this compound can serve as a template for creating targeted degraders, such as proteolysis-targeting chimeras (PROTACs) or ribonucleic acid-targeting chimeras (RIBOTACs). eu-openscreen.eu These bifunctional molecules are designed to selectively eliminate disease-causing proteins or RNAs, offering a powerful therapeutic strategy. eu-openscreen.eu By modifying the this compound core, researchers could develop enzymatic modulators and multi-target molecules, expanding the potential applications of this natural product in chemical biology and early-stage drug discovery. eu-openscreen.eu The exploration of this compound and its analogs as part of compound-sharing initiatives can further catalyze collaborations between chemists and biologists, accelerating the discovery of new bioactive agents. eu-openscreen.eu

Unexplored Aspects of its Biosynthesis and Enzymology

While this compound is known to be a secondary metabolite of Stagonospora cirsii, the intricate details of its biosynthesis and the enzymes involved remain largely uncharted territory. researchgate.netresearchgate.net Elucidating the biosynthetic pathway of this compound would provide profound insights into the enzymatic machinery responsible for constructing its unique ten-membered lactone ring and installing its specific stereochemistry.

Key questions to be addressed include the identification of the polyketide synthase (PKS) responsible for assembling the carbon backbone and the specific tailoring enzymes, such as hydroxylases and epoxidases, that modify the initial polyketide chain. Understanding these enzymatic transformations could pave the way for biocatalytic and chemoenzymatic approaches to the synthesis of this compound and its analogs. Furthermore, knowledge of the biosynthetic pathway could enable the genetic engineering of the producing organism to enhance the yield of this compound or to generate novel, structurally diverse derivatives with potentially improved biological activities.

Potential for Further Synthetic Methodology Development

The total synthesis of this compound has been a subject of considerable interest, with several research groups reporting successful strategies. researchgate.netacs.orgoup.com These syntheses have often relied on key reactions such as ring-closing metathesis (RCM), Sharpless asymmetric epoxidation, and Horner-Wadsworth-Emmons (HWE) olefination. researchgate.netoup.com Despite these achievements, there remains ample opportunity for the development of more efficient and innovative synthetic methodologies.

Future synthetic efforts could focus on developing more convergent and atom-economical routes. For instance, exploring novel catalytic methods for the construction of the ten-membered macrolide core could lead to shorter and higher-yielding syntheses. The development of new stereoselective reactions for the introduction of the multiple chiral centers in this compound would also be a significant advancement. longdom.org Additionally, the synthesis of a broader range of this compound analogs with systematic modifications to the lactone ring, the side chain, and the stereochemistry will be crucial for establishing detailed structure-activity relationships (SAR). researchgate.net These studies will be vital for optimizing the biological activity and understanding the molecular basis of its function. researchgate.net

Key Synthetic Strategies for this compound:

| Key Reaction | Starting Material | Research Group Focus |

| Ring-Closing Metathesis (RCM) | D-Mannitol | Stereoselective total synthesis. researchgate.netlongdom.org |

| Sharpless Asymmetric Epoxidation | (S)-ethyl lactate (B86563) | Asymmetric synthesis. oup.comoup.com |

| Horner-Wadsworth-Emmons (HWE) Olefination | (S)-ethyl lactate | cis-selective olefination. oup.comoup.com |

| Bidirectional Olefin Metathesis | (R,R)-hexa-1,5-diene-3,4-diol | Synthesis of Stagonolide E, a related compound. beilstein-journals.org |

Integration of Computational Chemistry in Structural and Mechanistic Investigations

Computational chemistry offers a powerful lens through which to investigate the structure, reactivity, and biological interactions of this compound at a molecular level. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be employed to analyze the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), to predict its reactivity and potential interaction sites. nih.gov Such calculations can also be used to simulate infrared spectra, providing a means to correlate theoretical data with experimental findings and confirm the molecule's structure. nih.gov

Molecular docking simulations can be utilized to predict the binding mode of this compound with potential protein targets, offering insights into the structural basis of its biological activity. nih.gov By identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, these computational models can guide the design of more potent and selective analogs. Furthermore, computational approaches can be used to investigate the conformational landscape of the flexible ten-membered ring of this compound, which is crucial for understanding its biological function. The integration of computational chemistry with experimental data will undoubtedly accelerate the pace of research and lead to a deeper understanding of this intriguing natural product.

Q & A

Q. How can site-selective functionalization modify this compound’s C4/C5 positions to probe structure-activity relationships?

- Methodological Answer :

- Protecting group strategies : TBS ethers or Fmoc carbamates shield hydroxyl groups during oxidation (e.g., Sharpless epoxidation).

- Late-stage diversification : Pd-catalyzed cross-coupling (Suzuki, Heck) introduces aryl/alkenyl moieties.

- Biocatalysis : Lipases or P450 monooxygenases enable enantioselective modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.